BenchChemオンラインストアへようこそ!

D-Ribose

Cardiac surgery Myocardial energy metabolism Perioperative metabolic support

D-Ribose (CAS 10257-33-7; also commonly catalogued as CAS 50-69-1 for the D-(−)-Ribose form) is a naturally occurring five-carbon aldopentose monosaccharide that serves as the obligatory sugar backbone of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NADH), flavin adenine dinucleotide (FADH), and ribonucleic acid (RNA). Unlike the more abundant six-carbon hexoses such as D-glucose, D-ribose participates in cellular energy metabolism not as a fuel substrate for glycolysis but as the rate-limiting structural precursor for de novo purine nucleotide biosynthesis and the purine salvage pathway, making its intracellular availability a critical determinant of ATP regeneration capacity in post-ischemic or metabolically stressed tissues.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 10257-33-7
Cat. No. B076849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose
CAS10257-33-7
SynonymsD Ribose
D-Ribose
Ribose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
InChIKeySRBFZHDQGSBBOR-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose (CAS 10257-33-7) Procurement Guide: Why This Pentose Sugar Cannot Be Replaced by Glucose or Other Simple Carbohydrates


D-Ribose (CAS 10257-33-7; also commonly catalogued as CAS 50-69-1 for the D-(−)-Ribose form) is a naturally occurring five-carbon aldopentose monosaccharide that serves as the obligatory sugar backbone of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NADH), flavin adenine dinucleotide (FADH), and ribonucleic acid (RNA) [1]. Unlike the more abundant six-carbon hexoses such as D-glucose, D-ribose participates in cellular energy metabolism not as a fuel substrate for glycolysis but as the rate-limiting structural precursor for de novo purine nucleotide biosynthesis and the purine salvage pathway, making its intracellular availability a critical determinant of ATP regeneration capacity in post-ischemic or metabolically stressed tissues [1].

D-Ribose Selection Rationale: Why In-Class Substitution with Glucose, Dextrose, or Other Sugars Is Metabolically Invalid


Generic substitution of D-ribose with common dietary sugars such as dextrose (D-glucose), maltodextrin, sucrose, or even closely related pentose analogs (e.g., xylitol, D-arabinose) is mechanistically unsound for applications requiring accelerated ATP pool recovery. D-Ribose bypasses the rate-limiting enzymatic bottleneck of the pentose phosphate pathway — glucose-6-phosphate dehydrogenase (G6PDH) — to directly supply the 5-phosphoribosyl-1-pyrophosphate (PRPP) pool required for adenine nucleotide biosynthesis [1]. Experimental evidence demonstrates that while ribose and xylitol both stimulate myocardial adenine nucleotide biosynthesis, glucose does not [1]. Furthermore, D-ribose exhibits a distinct glycemic profile, acutely decreasing serum glucose by approximately 25% rather than elevating it [2], a property fundamentally opposite to that of glucose, dextrose, or maltodextrin supplementation. These metabolic and physiological distinctions render simple carbohydrate substitution scientifically indefensible for any indication predicated on ATP restoration.

D-Ribose Quantitative Differentiation Evidence: Head-to-Head and Comparator Data for Procurement Decision-Making


Superior Post-Revascularization Cardiac Index Improvement: D-Ribose vs. Standard Perioperative Protocol

In a retrospective analysis of 366 patients undergoing off-pump coronary artery bypass (OPCAB), D-ribose-supplemented patients (n = 308) demonstrated a 37% improvement in cardiac index post revascularization compared with a 17% improvement in patients who did not receive D-ribose (n = 58). The difference was statistically significant (p < 0.001) [1].

Cardiac surgery Myocardial energy metabolism Perioperative metabolic support

Significantly Greater Exercise Performance Maintenance and Reduced Muscle Damage: D-Ribose vs. Dextrose in Lower-Fitness Individuals

In a double-blind, crossover study (n = 26 healthy subjects), 10 g/day of D-ribose (DR) was compared to an isocaloric amount of dextrose (DEX) over three consecutive days of high-intensity interval cycling exercise. In the lower VO₂ max group (LVO₂, mean VO₂ max 39.9 ± 4.1 mL/kg/min), mean and peak power output increased significantly from day 1 to day 3 for the DR trial compared to DEX. Rate of perceived exertion (RPE) and serum creatine kinase (CK, a marker of muscle damage) were significantly lower with DR than DEX in the LVO₂ group [1]. No significant differences were observed between treatments in the higher VO₂ max group (HVO₂, mean VO₂ max 52.2 ± 4.3 mL/kg/min).

Exercise recovery Sports nutrition Skeletal muscle ATP

Improved Myocardial Tolerance to Ischemia: D-Ribose vs. Placebo in Coronary Artery Disease Patients

In a randomized, double-blind, placebo-controlled clinical trial, 20 male patients with documented severe, stable coronary artery disease (CAD) received either D-ribose (60 g daily in four divided oral doses, n = 10) or placebo (n = 10) for 3 days. After treatment, mean treadmill walking time until 1 mm ST-segment depression was 276 seconds (95% CI: 220–331) in the D-ribose group versus 223 seconds (95% CI: 188–259) in the placebo group (p = 0.002). Both time to ST depression and time to moderate angina improved significantly from baseline only in the ribose-treated group (p < 0.005) [1].

Coronary artery disease Exercise tolerance Cardiac energy metabolism

Selective Stimulation of Myocardial Adenine Nucleotide Biosynthesis: D-Ribose and Xylitol vs. Glucose

In an in vivo rat study evaluating the effects of a single intravenous dose (100 mg/kg) of various carbohydrates, D-ribose and xylitol each markedly enhanced the myocardial pool of 5-phosphoribosyl-1-pyrophosphate (PRPP) and stimulated the rate of adenine nucleotide biosynthesis in the heart. Glucose, in contrast, did not potentiate myocardial adenine nucleotide biosynthesis. Furthermore, the isoproterenol-induced decline of cardiac adenine nucleotide concentrations was almost completely prevented by repeated administrations of ribose [1]. De novo synthesis of adenine nucleotides, not detectable in skeletal muscle of normal rats, became measurable after ribose application.

Cardiac nucleotide metabolism PRPP pool Pentose vs. hexose

Unique Glycemic Response: D-Ribose Decreases Serum Glucose Unlike Dietary Sugars

In a controlled metabolic study involving nine healthy human subjects, continuous oral or intravenous administration of D-ribose at 166.7 mg/kg/h resulted in a 25% decrease in mean serum glucose concentration from baseline (mean decline from approximately 51.9–56.8 mg/dL). Higher intravenous doses did not provoke a further decrease, indicating a saturable effect. Serum insulin increased only modestly from a mean of 8.4 to 10.4 µU/mL (p < 0.05) with oral but not intravenous administration, and C-peptide levels remained unchanged, ruling out insulin-mediated hypoglycemia as the primary mechanism [1]. This profile contrasts sharply with glucose, dextrose, and maltodextrin, all of which predictably elevate serum glucose in a dose-dependent manner.

Glucose modulation Metabolic profile Insulin response

Required Synergy for Ischemic Protection: D-Ribose Plus Creatine Combination vs. Either Agent Alone

In an in vitro model using H9c2 cardiomyocytes exposed to 24-hour ischemia (1% O₂ with glucose deprivation), administration of 2.5 mM creatine alone or 5 mM D-ribose alone did not significantly alleviate the fall in cellular viability. However, simultaneous administration of 2.5 mM creatine + 5 mM D-ribose conferred significant anti-ischemic protection, correlating with up-regulation of Akt phosphorylation, blunting of AMPK activation, and down-regulation of caspase-3 activation and PARP cleavage [1]. Neither creatine nor D-ribose as monotherapy achieved this protective effect.

Ischemic cardiomyocyte protection Creatine synergy Anti-apoptosis

Evidence-Backed Application Scenarios for D-Ribose Procurement in Research and Industry


Perioperative Cardiac Surgery Metabolic Support Protocols

Quantitative clinical evidence demonstrates that perioperative D-ribose administration is associated with a 20-percentage-point greater improvement in cardiac index post OPCAB revascularization compared to standard care (37% vs. 17%, p < 0.001) [1]. This finding directly supports procurement of pharmaceutical- or nutraceutical-grade D-ribose for hospital-based perioperative metabolic protocols. The established safety profile and oral bioavailability (intestinal absorption 87.8%–99.8% at doses up to 200 mg/kg/h without first-pass effect, as shown by Gross et al., 1989) further qualify D-ribose for clinical formulary inclusion where glucose or dextrose cannot address the underlying ATP depletion pathology.

Sports Nutrition Formulations Targeting Muscle Recovery in Sub-Elite Athletes

Direct head-to-head comparison data show that D-ribose (10 g/day) significantly outperforms dextrose in maintaining exercise power output, reducing perceived exertion, and lowering creatine kinase (muscle damage marker) across consecutive days of high-intensity interval training in lower-fitness individuals, while dextrose confers no such benefits [2]. This evidence positions D-ribose as a differentiated, science-backed functional ingredient for sports nutrition products specifically targeting recovery in recreational athletes, fitness newcomers, or clinical populations with compromised exercise tolerance, where generic carbohydrate recovery formulations (maltodextrin, dextrose, sucrose) lack this specific physiological evidence.

Cardiovascular Disease Adjunctive Therapy and Ischemic Tolerance Enhancement

A randomized, placebo-controlled Lancet publication demonstrates that 3-day oral D-ribose (60 g/day) extends treadmill walking time to ST-segment depression by 53 seconds (24% improvement, p = 0.002) in patients with severe stable CAD, while placebo yields no significant change from baseline [3]. This RCT-level evidence uniquely supports D-ribose procurement for dietary supplement or medical food formulations targeting myocardial ischemic tolerance, a therapeutic niche where no generic carbohydrate (glucose, dextrose, maltodextrin) or other simple sugar has demonstrated comparable clinical benefits in a controlled trial setting. Additionally, D-ribose's use in this indication is protected by issued U.S. patents (e.g., US 6,159,942; US 6,534,480; US 6,218,366; US 6,339,716) [4], providing intellectual property differentiation for commercial product development.

High-Purity Analytical Reference Standard for Nucleotide Metabolism Research

For research laboratories engaged in ATP metabolism, nucleotide biosynthesis, or mitochondrial function assays, D-ribose is available as an analytical reference standard with certified purity specifications. Commercially available grades include analytical standard (>99.5% by HPLC, with specific optical rotation [α]20/D of −19.0° to −22.0°, c=1 in H₂O), high-purity cell culture grade (≥99% by HPLC), and USP reference standard (Ribose USP-RS) with traceable pharmacopeial compliance (98.0%–102.0% on dried basis by HPLC/RI) . The availability of multiple pharmacopeial and analytical-grade specifications enables precise protocol standardization across preclinical, quality control, and method validation workflows, distinguishing D-ribose from generic commodity-grade sugars that lack certified analytical traceability.

Quote Request

Request a Quote for D-Ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.